cis-Resveratrol 4'-O-glucuronide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cis-resveratrol glucuronides, including the 4'-O-glucuronide, involves regio- and stereoselective glucuronidation processes. This metabolic conversion is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in human liver microsomes, with UGT1A1, 1A6, 1A9, and 1A10 isoforms playing a significant role (Aumont et al., 2001). A concise synthesis approach for producing both 3-O-β-d- and 4‘-O-β-d-glucuronide conjugates of resveratrol has been developed, utilizing novel Heck coupling strategies for efficient synthesis (Learmonth, 2003).

Molecular Structure Analysis

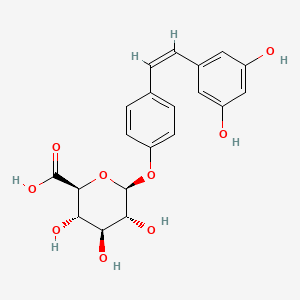

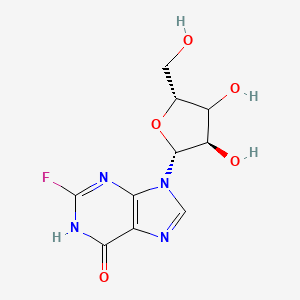

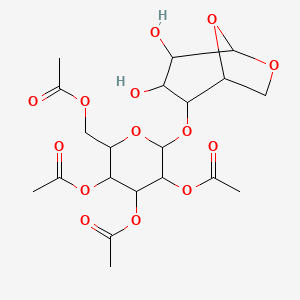

The molecular structure of cis-resveratrol 4'-O-glucuronide has been characterized by techniques such as LC-MS and proton NMR, revealing its glucuronidation at the 4'-position of the resveratrol molecule. This modification significantly impacts its physicochemical properties, affecting its solubility, distribution, and metabolism within the human body (Aumont et al., 2001).

Chemical Reactions and Properties

The glucuronidation reaction of cis-resveratrol to form its 4'-O-glucuronide is a key metabolic pathway, enhancing its water solubility and facilitating its excretion from the body. This process is catalyzed by specific UGT enzymes and exhibits regioselectivity and stereospecificity, with a preference for glucuronidation at the 3- and 4'-positions of both cis- and trans-resveratrol isomers (Iwuchukwu & Nagar, 2010).

Physical Properties Analysis

cis-Resveratrol 4'-O-glucuronide's physical properties, such as solubility and stability, are influenced by its glucuronidation. This modification enhances its solubility in aqueous solutions, making it more bioavailable in physiological conditions compared to its aglycone form, resveratrol. The glucuronide conjugates of resveratrol exhibit atypical enzyme kinetics, highlighting the complex nature of its metabolism and the role of various UGT isoforms in its glucuronidation (Iwuchukwu & Nagar, 2008).

Applications De Recherche Scientifique

Glucuronidation of Resveratrol : Resveratrol, including its cis-isomer, undergoes glucuronidation in human liver microsomes. This process leads to the formation of 3-O- and 4'-O-glucuronides. The reaction is regio- and stereoselective, occurring faster with the cis-isomer. This indicates the importance of glucuronidation in the metabolism of resveratrol and its isomers (Aumont et al., 2001).

Glucuronidation in Brain and Other Tissues : Glucuronidation of both cis- and trans-resveratrol occurs in rat brain, cultured astrocytes, and olfactory mucosa. This suggests that brain tissues can effectively glucuronidate resveratrol isomers, potentially modulating their bioactive concentrations (Sabolovic et al., 2007).

Gastrointestinal Tract Metabolism : The gastrointestinal (GI) tract significantly contributes to the glucuronidation of cis- and trans-resveratrol, forming both 3-O- and 4'-O-glucuronides. This metabolism pathway is important for the first-pass metabolism of these polyphenols (Sabolovic et al., 2006).

Synthesis of Glucuronide Conjugates : A study describes the synthesis of 3-O-β-d- and 4'-O-β-d-glucuronide conjugates of trans-resveratrol. This synthesis is crucial for the identification and quantification of significant metabolites in preclinical studies (Learmonth, 2003).

Effects of UGT Polymorphisms : The study of common UDP Glucuronosyltransferase (UGT) polymorphisms on cis- and trans-resveratrol glucuronidation shows variability in glucuronidation activity based on genotypes. This has implications for individual differences in resveratrol metabolism (Iwuchukwu et al., 2009).

Antioxidant and Anticancer Properties : Resveratrol and its metabolites, including glucuronides, have shown antioxidant and anticancer properties. This suggests the potential health benefits of resveratrol and its derivatives (Frémont, 2000).

Orientations Futures

The metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an intestinal epithelial model using Caco-2 cell lines has been studied . The majority of trans-Resveratrol was transported unchanged through the Caco-2 cells, while cis-Resveratrol was mostly metabolized . Since metabolism of simple phenolics and polyphenols plays a crucial role in their bioavailability, detailed knowledge of their transformation is of high scientific value .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1-/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEBVTGYVFHDMA-BMPGWQKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009346 | |

| Record name | cis-Resveratrol 4'-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Resveratrol 4'-O-glucuronide | |

CAS RN |

387372-26-1 | |

| Record name | cis-Resveratrol 4'-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)